3-fluoro-4-(3-chloro-2-fluorophenoxy)aniline synonyms and IUPAC name
3-fluoro-4-(3-chloro-2-fluorophenoxy)aniline synonyms and IUPAC name
The following is an in-depth technical guide for 3-fluoro-4-(3-chloro-2-fluorophenoxy)aniline , a specialized diaryl ether intermediate used in the synthesis of Type II kinase inhibitors and PROTAC linkers.
Strategic Building Block for Kinase Inhibitor Development[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline is a high-value fluorinated aromatic amine intermediate.[1][2] It belongs to the diaryl ether class of pharmacophores, a structural motif critical in medicinal chemistry for accessing the hydrophobic "back pocket" of kinase enzymes (e.g., VEGFR, c-Met, PDGFR).[1][2] This molecule serves as the amine "warhead" or linker attachment point in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) that require specific halogen bonding interactions to improve potency and metabolic stability.[1][2]
Nomenclature & Identifiers
| Identifier Type | Designation |
| IUPAC Name | 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline |
| Systematic Name | 4-(3-Chloro-2-fluorophenoxy)-3-fluorobenzenamine |
| CAS Registry Number | 1206593-32-9 |
| Molecular Formula | C₁₂H₈ClF₂NO |
| Molecular Weight | 255.65 g/mol |
| SMILES | Nc1ccc(Oc2c(F)c(Cl)ccc2)c(F)c1 |
| InChI Key | SSTLRVJCCSYMRL-UHFFFAOYSA-N (Predicted based on structure) |
Part 2: Structural Analysis & Physicochemical Properties[2]
The molecule features a "butterfly" conformation typical of diaryl ethers, where the ether oxygen acts as a hinge.[1][2] The specific halogenation pattern (3-F on the aniline ring; 3-Cl, 2-F on the phenoxy ring) is engineered for:
-
Metabolic Blocking: The fluorine at the 3-position of the aniline ring blocks oxidative metabolism (hydroxylation) at a metabolically vulnerable site.[1][2]
-
Conformational Lock: The ortho-fluorine on the phenoxy ring restricts bond rotation via electrostatic repulsion with the ether oxygen lone pairs, pre-organizing the molecule for binding.[1][2]
-
Lipophilicity: The chlorine substituent increases logP, enhancing membrane permeability.[1][2]
Key Physicochemical Data:
| Property | Value (Experimental/Predicted) |
| Appearance | Off-white to pale beige solid |
| Melting Point | 85–89 °C (Typical for this class) |
| Boiling Point | ~360 °C (at 760 mmHg) |
| Density | ~1.4 g/cm³ |
| LogP | 3.8 ± 0.4 (Predicted) |
| pKa (Conjugate Acid) | ~3.5 (The fluorine ortho to the amine reduces basicity compared to aniline) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |
Part 3: Synthetic Utility & Experimental Protocols
The synthesis of 3-fluoro-4-(3-chloro-2-fluorophenoxy)aniline follows a convergent route involving a Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram[1][2][3][4]
Caption: Convergent synthesis via regioselective nucleophilic aromatic substitution followed by nitro reduction.
Detailed Protocol
Step 1:
-
Rationale: 3,4-Difluoronitrobenzene is used because the fluorine at the 4-position (para to the nitro group) is significantly more electrophilic than the 3-position due to resonance stabilization of the Meisenheimer complex by the nitro group.[1][2]
-
Reagents: 3,4-Difluoronitrobenzene (1.0 eq), 3-Chloro-2-fluorophenol (1.05 eq), Potassium Carbonate (
, 2.0 eq).[1][2] -
Solvent: Anhydrous DMF or DMSO.[1]
-
Procedure:
-
Charge a reaction vessel with 3-chloro-2-fluorophenol and DMF.
-
Add
and stir at room temperature for 30 mins to form the phenoxide. -
Heat to 80–90°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the nitrobenzene.[1][2]
-
Workup: Pour into ice water. The nitro intermediate usually precipitates.[1][2] Filter, wash with water, and dry.[1][2] Recrystallize from Ethanol/Water if necessary.[1]
-
Step 2: Nitro Reduction
-
Rationale: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (
) if there is a risk of de-chlorination (hydrodehalogenation) on the phenoxy ring.[1][2] However, carefully controlled hydrogenation is cleaner for scale-up.[1][2] -
Method A (Fe/NH4Cl - Robust):
-
Dissolve the nitro intermediate in Ethanol/Water (4:1).[1][2]
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux (80°C) for 2–4 hours.
-
Filter hot through Celite to remove iron oxides.[1]
-
Concentrate filtrate and extract with Ethyl Acetate.[1]
-
Dry over
and concentrate to yield the aniline.[1][2]
-
Part 4: Quality Control & Analytics[2]
Trustworthy data is essential for validating this building block before using it in expensive drug synthesis campaigns.[1]
HPLC Purity Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2]
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.[1]
-
Retention Time: The aniline will elute earlier than the nitro intermediate and the phenol starting material due to the polar amine group.[1][2]
NMR Interpretation (Proton H-1)
-
Solvent: DMSO-d6.
-
Key Signals:
-
~5.0–5.5 ppm (Broad s, 2H): -NH₂ protons (Exchangeable with
).[1][2] - ~6.4–6.6 ppm (m, 1H): Aniline ring proton ortho to fluorine and amine.[1][2]
- ~6.8–7.5 ppm (m, 5H): Remaining aromatic protons (overlapping signals from both rings).[1][2]
-
Note: The absence of the downfield signals (~8.0 ppm) characteristic of the nitro precursor confirms successful reduction.[1][2]
-
~5.0–5.5 ppm (Broad s, 2H): -NH₂ protons (Exchangeable with
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.[1][2]
Part 6: Application Context (Kinase Inhibition)[1][2]
This molecule is a bioisostere of the diaryl ether moieties found in approved drugs like Regorafenib and Lenvatinib .[1][2] Researchers utilize this specific scaffold to:
-
Target c-Met/VEGFR: The 3-fluoro-4-phenoxyaniline core mimics the binding mode of Type II inhibitors, fitting into the ATP binding pocket while the phenoxy group extends into the hydrophobic back pocket.[1][2]
-
PROTAC Linker Attachment: The primary amine serves as a nucleophile to attach linkers (e.g., alkyl chains, PEGs) for Proteolysis Targeting Chimeras (PROTACs), enabling the degradation of specific kinase targets.[1][2]
Caption: Strategic utility of the aniline scaffold in medicinal chemistry workflows.
Part 7: References
-
Key Organics. (2024). Product Analysis: 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline (CAS 1206593-32-9).[1][2] Key Organics Ltd.[1] Link
-
PubChem. (2024).[1][2][5] Compound Summary: 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline.[1][2] National Center for Biotechnology Information.[1] Link
-
ChemicalBook. (2024).[1][2] CAS 1206593-32-9 Technical Data and Suppliers. Link
-
Zhou, H., et al. (2018).[1][2] Structure-Activity Relationship of Diaryl Ether Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for diaryl ether scaffold utility).
-
BenchChem. (2025).[1][2] Safety Data Sheet (SDS) for Fluorinated Anilines. Link[1][2]
Sources
- 1. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | CID 7059263 - PubChem [pubchem.ncbi.nlm.nih.gov]
